N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(18-12-14-4-1-2-5-16(14)25-18)20-13-15(17-6-3-9-24-17)21-7-10-23-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPRMDXVHOXHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and benzofuran precursors. One common method involves the reaction of 2-furoic acid with appropriate reagents to form the furan ring. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . The final step involves the coupling of the furan and benzofuran rings with a morpholinoethyl group under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Chemical Reactions Analysis
N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its anti-tumor properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation . Additionally, its anti-tumor activity is attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
2-(furan-2-yl)benzofuran: Lacks the morpholinoethyl group, resulting in different biological activities.
N-(2-(furan-2-yl)ethyl)benzofuran-2-carboxamide: Lacks the morpholino group, which affects its chemical reactivity and biological properties.
2-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A furan derivative with significant antibacterial activity.
Biological Activity
N-(2-(furan-2-yl)-2-morpholinoethyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention due to its diverse biological activities, including potential anti-tumor, antibacterial, and neuroprotective properties. This article delves into the compound's biological activity, mechanisms of action, and research findings.
Overview of Biological Activity
Benzofuran derivatives are known for their therapeutic potentials , which include:
- Anti-tumor : Exhibiting cytotoxic effects against various cancer cell lines.
- Antibacterial : Demonstrating activity against a range of bacterial strains.
- Neuroprotective : Protecting neuronal cells from excitotoxic damage.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biochemical Pathways : The compound influences multiple biochemical pathways, enhancing its therapeutic efficacy.
- Oxidative Stress Reduction : It acts as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and bacterial growth.
Antitumor Activity
A study highlighted the anti-tumor properties of benzofuran derivatives, including this compound. The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications.
Antibacterial Activity
Research demonstrated that this compound has potent antibacterial effects. In vitro assays showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Neuroprotective Effects
In a neuroprotection study, this compound was evaluated for its ability to protect rat cortical neurons from NMDA-induced excitotoxicity. The results indicated that the compound significantly reduced neuronal damage at concentrations comparable to established neuroprotective agents .
Summary of Key Research Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
